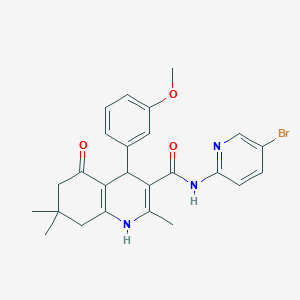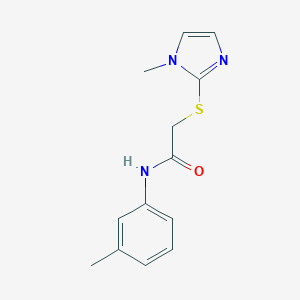
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a synthetic compound that belongs to the family of quinolines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has also been found to reduce the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. This compound has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a promising candidate for further research in these fields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for research on 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One of the most promising directions is to further investigate its antitumor activity in different types of cancer cells. Another direction is to explore its potential as an anti-inflammatory agent in various experimental models. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 4-chloroaniline, 4-methylbenzoyl chloride, and 2-phenyl-1,2,3,4-tetrahydroquinoline-5,8-dione in the presence of a catalyst. This reaction results in the formation of the desired product with a yield of around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. This compound has also shown potential as an anti-inflammatory agent and has been found to reduce inflammation in experimental models.
Eigenschaften
Produktname |
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C29H25ClN2O2 |
Molekulargewicht |
469 g/mol |
IUPAC-Name |
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H25ClN2O2/c1-18-10-12-20(13-11-18)28(34)27-25(19-14-16-21(30)17-15-19)26-23(8-5-9-24(26)33)32(29(27)31)22-6-3-2-4-7-22/h2-4,6-7,10-17,25H,5,8-9,31H2,1H3 |
InChI-Schlüssel |
JMIRXXXMDIHQKE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)